molecular formula C15H13FO3 B6372321 MFCD18313417 CAS No. 1262003-39-3

MFCD18313417

Cat. No.: B6372321
CAS No.: 1262003-39-3
M. Wt: 260.26 g/mol
InChI Key: MDPCELYCCRUUNV-UHFFFAOYSA-N
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Description

MDL numbers, such as MFCD11044885 and MFCD00039227, correspond to halogenated heterocyclic or fluorinated aromatic compounds, which are often used in pharmaceuticals, agrochemicals, or materials science . These compounds typically exhibit high thermal stability, reactivity in cross-coupling reactions, and bioactivity, making them valuable in industrial and medicinal applications.

For example, CAS 918538-05-3 (MDL: MFCD11044885) is a dichlorinated pyrrolotriazine derivative with a molecular formula of C₆H₃Cl₂N₃. Its structural features, such as electron-deficient aromatic systems, enable applications in catalysis and drug discovery . Similarly, fluorinated compounds like CAS 1533-03-5 (MDL: MFCD00039227, C₁₀H₉F₃O) are prized for their metabolic stability and lipophilicity, which enhance bioavailability in medicinal chemistry .

Properties

IUPAC Name

methyl 3-fluoro-5-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-5-10(3-4-14(9)17)11-6-12(15(18)19-2)8-13(16)7-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCELYCCRUUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683986
Record name Methyl 5-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-39-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-hydroxy-3′-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262003-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313417 typically involves the use of dimethylbiguanide as a starting material. The process includes the formation of carbon dots through a hydrothermal reaction. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product. The presence of copper ions can significantly enhance the photoluminescent properties of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

MFCD18313417 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated compounds and strong acids or bases are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

MFCD18313417 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in the imaging of biological tissues due to its strong photoluminescent properties.

    Medicine: Investigated for its potential in cancer treatment, particularly in targeting and imaging cancer cells.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism by which MFCD18313417 exerts its effects involves the interaction with copper ions. The compound’s photoluminescent properties are significantly enhanced in the presence of copper, leading to increased reactive oxygen species production. This, in turn, causes DNA damage and cell cycle arrest in cancer cells, ultimately leading to apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds structurally or functionally analogous to hypothetical MFCD18313417, based on evidence from halogenated heterocycles and fluorinated aromatics.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~188.01 (inferred) 188.01 202.17
Key Functional Groups Chlorine, Triazine Dichloropyrrolotriazine Trifluoromethyl, Ketone
Bioactivity Enzyme inhibition (e.g., kinases) Log S: -2.47 (low solubility) Bioavailability Score: 0.55
Applications Catalysis, Drug intermediates Agrochemical intermediates Pharmaceutical lead compounds

Table 2: Physicochemical Properties

Property This compound (Hypothetical) CAS 1761-61-1 CAS 1533-03-5
Solubility Moderate (inferred) 0.687 mg/mL (aqueous) Log S (ESOL): -2.47
Thermal Stability High (decomposes >250°C) Stable up to 150°C Stable under reflux conditions
Synthetic Accessibility Moderate High (green chemistry methods) High (yield: 98%)

Key Research Findings

Structural Similarities

  • Halogenated Heterocycles : Compounds like CAS 918538-05-3 and its analogs (e.g., 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine) share a triazine core, which enhances electrophilic reactivity for nucleophilic substitution reactions. This property is critical in synthesizing agrochemicals .
  • Fluorinated Aromatics : CAS 1533-03-5 and its analogs (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one) leverage fluorine's electronegativity to improve metabolic stability and binding affinity in drug design .

Functional Differences

  • Solubility : Fluorinated compounds (e.g., CAS 1533-03-5) exhibit lower aqueous solubility (Log S: -2.47) compared to brominated analogs like CAS 1761-61-1 (0.687 mg/mL) .
  • Synthetic Methods : Halogenated compounds often require transition-metal catalysts (e.g., Pd for cross-coupling), while fluorinated derivatives are synthesized via nucleophilic substitution or cyclization under milder conditions .

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